Cobalt bis(dimethylhexanoate)
Description
Contextualization within Organometallic Chemistry
Cobalt bis(2,2-dimethylhexanoate) belongs to the family of metal carboxylates, which are compounds where a metal cation is bonded to one or more carboxylate ligands (RCOO⁻). In this specific case, the cobalt(II) ion is coordinated with two 2,2-dimethylhexanoate anions. The general structure of metal carboxylates allows for a wide variety of coordination modes, which in turn gives rise to a rich and diverse range of molecular architectures. researchgate.netresearchgate.net For cobalt(II) carboxylates, at least eleven different binding modes have been identified, leading to structures from simple mononuclear complexes to large polynuclear clusters. researchgate.netresearchgate.net
The carboxylate ligand, with its two oxygen donor atoms, can bridge multiple metal centers, facilitating the formation of polynuclear or polymeric structures. researchgate.net While the precise crystal structure of Cobalt bis(2,2-dimethylhexanoate) is not widely detailed in publicly available literature, related compounds like cobalt(II) benzoate (B1203000) have been shown to form dimeric structures where four benzoate anions bridge two cobalt ions. researchgate.net This bridging is a common feature in the structural chemistry of transition metal carboxylates.
The nature of the alkyl group on the carboxylate ligand, in this case, a bulky 2,2-dimethylhexyl group, can significantly influence the compound's physical and chemical properties. This steric hindrance can affect its solubility in various solvents and its packing in the solid state, which can, in turn, influence its reactivity and catalytic activity.
Physicochemical Properties of Cobalt bis(2,2-dimethylhexanoate)
| Property | Value |
| IUPAC Name | cobalt(2+);2,2-dimethylhexanoate |
| Molecular Formula | C₁₆H₃₀CoO₄ |
| Molecular Weight | 345.34 g/mol |
| CAS Number | 94086-50-7 |
| Canonical SMILES | CCCCC(C)(C)C(=O)[O-].CCCCC(C)(C)C(=O)[O-].[Co+2] |
| InChIKey | OZFRTOCPAIDJOH-UHFFFAOYSA-L |
This table presents basic physicochemical data for Cobalt bis(2,2-dimethylhexanoate).
Overview of Research Significance and Emerging Frontiers
The significance of cobalt carboxylates in research, and by extension Cobalt bis(2,2-dimethylhexanoate), lies primarily in their catalytic applications. researchgate.netdic-global.com Cobalt complexes are known to be effective catalysts for a variety of organic transformations due to the ability of cobalt to exist in multiple oxidation states, most commonly Co(II) and Co(III). researchgate.net
Detailed Research Findings:
Catalysis: Cobalt carboxylates are extensively used as catalysts in industrial processes. For instance, they are employed as oxidation catalysts in the production of cyclohexanone (B45756), a precursor to nylon. dic-global.com They also serve as polymerization catalysts for butadiene rubber. dic-global.com The catalytic cycle in these oxidation reactions often involves the Co(II)/Co(III) redox couple. researchgate.net While specific studies on Cobalt bis(2,2-dimethylhexanoate) are not abundant, its structural similarity to other catalytically active cobalt carboxylates, such as cobalt(II) 2-ethylhexanoate, suggests its potential in similar applications. sigmaaldrich.com Research has shown that cobalt(II) bis(carboxylate) complexes can be highly active pre-catalysts for the hydrosilylation of alkenes. rsc.org
Precursors for Materials: Cobalt carboxylates are valuable precursors for the synthesis of cobalt-containing materials. For example, they have been used to prepare cobalt oxide thin films through processes like atmospheric pressure combustion chemical vapor deposition (CCVD). rsc.org The resulting metal oxide films have applications in ceramics, batteries, and supercapacitors. rsc.org The organic ligands in the precursor are combusted during the deposition process, leaving behind the desired metal oxide.
Models for Biological Systems: Cobalt-containing compounds play a role in biological systems, most notably as part of vitamin B12. rsc.org Synthetic cobalt complexes, including carboxylates, are sometimes studied as models to understand the function of such biological systems. rsc.org Research in this area explores the interaction of these complexes with biological molecules like DNA and proteins. rsc.org
Emerging Frontiers:
Green Chemistry: There is a growing trend towards the development of more environmentally friendly chemical processes. The use of earth-abundant metals like cobalt in catalysis is a key aspect of this trend. rsc.org Research is focused on developing cobalt-based catalysts that can operate under milder conditions and with higher selectivity, reducing energy consumption and waste generation. Mechanochemical methods, which use mechanical force to drive chemical reactions, are being explored for cobalt-catalyzed cycloadditions, offering a solvent-less and more sustainable approach. rsc.org
Advanced Materials: The development of new materials with tailored properties is a major frontier. Cobalt carboxylates can be used to create metal-organic frameworks (MOFs), which are porous materials with potential applications in gas storage, separation, and catalysis. aip.org The structure and properties of the MOF can be tuned by changing the carboxylate ligand.
Pharmaceutical and Cosmetic Applications: An emerging area of interest is the use of metal carboxylates as precursors for active pharmaceutical ingredients (APIs) and in cosmetic formulations. datahorizzonresearch.com While this field is still developing, the unique properties of these compounds could lead to novel applications.
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
94086-50-7 |
|---|---|
Molecular Formula |
C16H30CoO4 |
Molecular Weight |
345.34 g/mol |
IUPAC Name |
cobalt(2+);2,2-dimethylhexanoate |
InChI |
InChI=1S/2C8H16O2.Co/c2*1-4-5-6-8(2,3)7(9)10;/h2*4-6H2,1-3H3,(H,9,10);/q;;+2/p-2 |
InChI Key |
OZFRTOCPAIDJOH-UHFFFAOYSA-L |
Canonical SMILES |
CCCCC(C)(C)C(=O)[O-].CCCCC(C)(C)C(=O)[O-].[Co+2] |
Origin of Product |
United States |
Synthetic Methodologies and Advanced Precursor Development
Established Synthetic Pathways for Cobalt Carboxylates
The synthesis of cobalt carboxylates, a class of compounds that includes cobalt bis(dimethylhexanoate), is well-established through several conventional methods. These pathways are primarily valued for their simplicity and effectiveness in producing a wide range of cobalt salts from various carboxylic acids.
One of the most common approaches involves a metathesis reaction . This method utilizes a water-soluble cobalt salt, such as cobalt chloride or cobalt sulfate, which is reacted with the sodium or potassium salt of the desired carboxylic acid. For instance, cobalt bis(2-ethylhexanoate) can be produced by reacting a cobalt salt solution with the sodium salt of 2-ethylhexanoic acid. nih.gov This straightforward anion exchange allows for the precipitation of the often less soluble cobalt carboxylate.
Another widely used technique is the direct reaction of cobalt metal with a carboxylic acid . This can be achieved through the oxidation of cobalt metal in the presence of the acid. nih.gov A variation of this is the electrochemical synthesis, where a cobalt anode is oxidized in a solution containing the carboxylic acid. cdnsciencepub.com For example, cobalt octoate has been synthesized by the electrochemical oxidation of a cobalt rod in a solution of 2-ethylhexanoic acid, mineral spirits, and sodium hydroxide (B78521).
Furthermore, neutralization reactions provide a simple and clean route to cobalt carboxylates. In this method, a basic cobalt compound, such as cobalt carbonate or cobalt hydroxide, is neutralized by the carboxylic acid. nih.gov The reaction typically produces the cobalt carboxylate and water, simplifying the purification process.
Transacylation reactions offer another synthetic route, particularly for creating mixed carboxylate complexes. lew.ro In this process, cobalt(II) acetate (B1210297) can be reacted with a different carboxylic acid, leading to the substitution of one or more acetate ligands. lew.ro This method is particularly useful for synthesizing cobalt carboxylates with longer-chain or more complex carboxylate groups. lew.ro
These established methods provide a versatile toolkit for the synthesis of a broad spectrum of cobalt carboxylates, accommodating a variety of carboxylic acid precursors and desired product specifications.
Development of Novel Precursors for Specific Applications
The increasing demand for advanced materials in fields like microelectronics has spurred the development of novel cobalt precursors with specific properties tailored for advanced deposition techniques such as Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD). The focus of this research is on designing precursors that enable the formation of high-purity, conformal thin films at lower temperatures. tosoh.co.jpgoogle.com
Precursor Design for Low-Temperature Deposition Technologies
A significant challenge in modern semiconductor manufacturing is the deposition of thin films at low temperatures to avoid damaging sensitive device structures. tosoh.co.jp This has led to the design of cobalt precursors with enhanced reactivity, allowing for decomposition at lower temperatures. One strategy involves the use of amide complexes with Co-N bonds, which are expected to be highly reactive. tosoh.co.jp For instance, novel liquid cobalt precursors have been developed that demonstrate the ability to deposit cobalt thin films at temperatures between 200-250 °C when used with a reactant gas like ammonia (B1221849). tosoh.co.jp
The design of these precursors often involves a careful balance between volatility and thermal stability. google.com The precursor must be volatile enough to be transported into the deposition chamber but stable enough to avoid premature decomposition. google.com Researchers have explored various ligands to achieve this balance, including silylamides. google.com Cobalt silylamide compounds, for example, have shown promise as useful precursors for low-temperature ALD and CVD of cobalt-containing films. google.com
Volatility and Thermal Stability of Precursors
The volatility and thermal stability of a precursor are critical parameters that determine its suitability for CVD and ALD processes. google.comacs.org The precursor must have a sufficiently high vapor pressure to allow for efficient transport to the substrate, and it must be thermally stable enough to prevent decomposition during vaporization and transport. google.com
Thermogravimetric analysis (TGA) is a key technique used to evaluate these properties. scispace.comnih.gov TGA measures the change in mass of a substance as a function of temperature, providing information on its volatility and decomposition temperature. scispace.com For example, TGA studies of novel heteroleptic cobalt precursors have demonstrated their high volatility and stability, with some complexes sublimating at temperatures as low as 120 °C under reduced pressure. nih.gov
The molecular structure of the precursor plays a crucial role in determining its volatility and thermal stability. scispace.com For instance, the use of bulky ligands can increase the volatility of the complex. The choice of ligands also influences the decomposition pathway of the precursor, which in turn affects the purity of the deposited film. google.com The ideal precursor should decompose cleanly, leaving behind a high-purity cobalt film with minimal contamination from the ligands. google.com
Integration of Green Chemistry Principles in Cobalt Compound Synthesis
In recent years, there has been a growing emphasis on the development of environmentally friendly and sustainable methods for the synthesis of chemical compounds. This trend, known as green chemistry, aims to reduce or eliminate the use and generation of hazardous substances. jchemrev.comrsc.org The principles of green chemistry are being increasingly applied to the synthesis of cobalt compounds, including carboxylate precursors. jchemrev.comijcce.ac.ir
Exploration of Sustainable Synthesis Routes for Carboxylate Ligands
A key aspect of greening the synthesis of cobalt carboxylates is the sustainable production of the carboxylate ligands themselves. Traditionally, these ligands are derived from petrochemical sources. However, researchers are now exploring the use of renewable feedstocks and environmentally benign synthetic methods. rsc.org
One approach involves the use of bio-based carboxylic acids derived from the fermentation or processing of biomass. e3s-conferences.org For example, pineapple peel waste has been utilized for the green synthesis of cobalt oxide nanoparticles, where the biomolecules in the peel act as both reducing and capping agents. e3s-conferences.orgresearchgate.net While this example produces an oxide, the principle of using waste biomass as a source of organic molecules can be extended to the synthesis of carboxylate ligands.
Solvent-free synthesis is another powerful green chemistry tool being explored for the preparation of coordination polymers, which are structurally related to some cobalt carboxylates. acs.org Mechanochemical methods, such as manual grinding, have been successfully employed for the synthesis of ruthenium carboxylate complexes, demonstrating the potential for solvent-less routes that reduce waste and energy consumption. mdpi.comresearchgate.net
Sustainable Methodologies in Cobalt Precursor Preparation
The application of green chemistry principles extends to the preparation of the cobalt precursors themselves. This includes the use of greener solvents, milder reaction conditions, and the development of catalytic methods that minimize waste. rsc.org
Water is often considered the ideal green solvent due to its abundance, low cost, and non-toxic nature. rsc.orgijcce.ac.ir Researchers have successfully synthesized polymerized cobalt phthalocyanines in water, demonstrating the feasibility of aqueous synthesis routes for complex cobalt compounds. rsc.org
The use of plant extracts and other biological materials as reducing and capping agents in the synthesis of cobalt nanoparticles is another promising green approach. jchemrev.comrsc.org This biogenic synthesis avoids the need for toxic reducing agents like hydrazine (B178648) and sodium borohydride. rsc.org For instance, cobalt oxide nanoparticles have been synthesized using cobalt(II) alginate as a precursor, where the alginate is derived from a natural source. researchgate.net These methods are often cost-effective, environmentally friendly, and can be performed under mild conditions. rsc.orgrsc.org
The development of these sustainable methodologies not only reduces the environmental impact of cobalt compound synthesis but can also lead to novel materials with unique properties. jchemrev.com
Structural Elucidation and Advanced Spectroscopic Characterization
X-ray Diffraction Studies for Solid-State Structures
X-ray diffraction (XRD) is the most powerful technique for determining the atomic and molecular structure of a crystalline solid. By analyzing the diffraction pattern of an X-ray beam scattered by the atoms in a crystal, one can deduce the precise arrangement of atoms in the crystal lattice.
Single crystal X-ray diffraction (SC-XRD) provides the most precise and unambiguous structural information. For cobalt(II) carboxylates, SC-XRD studies have revealed a variety of coordination environments and crystal structures. For instance, the analysis of cobalt(II) acetate (B1210297) tetrahydrate shows a monoclinic crystal system with the P21/c space group. cambridge.org In this structure, the cobalt(II) ion is in an octahedral coordination environment, coordinated to two acetate ligands and four water molecules. cambridge.orgnih.gov Similarly, other cobalt(II) carboxylate complexes, such as those with 2-aminopyridine (B139424) ligands, also exhibit mononuclear structures with a distorted octahedral geometry around the cobalt center. nih.gov
It is plausible that Cobalt bis(dimethylhexanoate) would adopt a similar octahedral or possibly a tetrahedral coordination geometry, depending on steric hindrance from the bulky dimethylhexanoate ligands and the presence of any coordinated solvent molecules. The cobalt center would be coordinated to the oxygen atoms of the carboxylate groups. These carboxylate ligands can coordinate in several modes, including monodentate, bidentate chelating, or bidentate bridging, which would significantly influence the final structure, potentially leading to monomeric, dimeric, or polymeric arrangements. nih.govresearchgate.netrsc.org
Table 1: Representative Crystallographic Data for an Analogous Cobalt(II) Carboxylate Complex (Cobalt(II) Acetate Tetrahydrate)
| Parameter | Value | Reference |
|---|---|---|
| Crystal System | Monoclinic | cambridge.org |
| Space Group | P21/c | cambridge.org |
| a (Å) | 4.80688(3) | cambridge.org |
| b (Å) | 11.92012(7) | cambridge.org |
| c (Å) | 8.45992(5) | cambridge.org |
| β (°) | 94.3416(4) | cambridge.org |
Powder X-ray diffraction (PXRD) is a crucial technique for the identification and characterization of crystalline materials. nih.gov It is particularly useful for verifying the phase purity of a synthesized compound. The PXRD pattern of a crystalline solid is a unique fingerprint, and by comparing the experimental pattern of a sample of Cobalt bis(dimethylhexanoate) to a calculated pattern (derived from single-crystal data) or to patterns of known potential impurities, its identity and purity can be confirmed. cambridge.orgcdnsciencepub.com Studies on various cobalt carboxylate complexes have utilized PXRD to confirm the formation of the desired crystalline phase and to ensure the absence of starting materials or other crystalline side products. nih.govresearchgate.net
Vibrational Spectroscopy (FT-IR, Raman)
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides valuable information about the chemical bonds and functional groups within a molecule. surfacesciencewestern.com
In coordination complexes, the vibrations corresponding to the bonds between the metal ion and the ligand atoms typically occur in the far-infrared region of the spectrum (below 600 cm⁻¹). For Cobalt bis(dimethylhexanoate), the most significant metal-ligand vibrations would be the Co-O stretching modes from the coordination of the carboxylate groups. The precise frequencies of these vibrations are sensitive to the coordination geometry and the bond strength between the cobalt and oxygen atoms. Isotope substitution studies on analogous metal acetylacetonate (B107027) complexes have been instrumental in definitively assigning these metal-ligand vibrations. acs.org
The most informative region in the FT-IR spectrum of Cobalt bis(dimethylhexanoate) for structural analysis is the region where the carboxylate group (COO⁻) vibrations occur. The key vibrations are the asymmetric (ν_asym(COO⁻)) and symmetric (ν_sym(COO⁻)) stretching modes. rsc.orglew.ro The positions of these bands and the difference between them (Δν = ν_asym - ν_sym) can be used to deduce the coordination mode of the carboxylate ligand. researchgate.netrsc.org
Monodentate coordination: When the carboxylate ligand binds to the cobalt ion through only one of its oxygen atoms, the Δν value is typically larger than that of the free carboxylate ion. researchgate.netrsc.org
Bidentate chelating coordination: When both oxygen atoms of the carboxylate group bind to the same cobalt ion, the Δν value is generally smaller than that of the free ion. rsc.org
Bidentate bridging coordination: When the carboxylate group bridges two different cobalt ions, the Δν value is often similar to that of the free ion. researchgate.net
For example, in the FT-IR spectrum of cobalt stearate, strong bands corresponding to the asymmetric and symmetric carboxylate stretches are observed, and their positions are indicative of the coordination environment. researchgate.net Similarly, studies on cobalt(II) complexes with NSAID carboxylate ligands have used the Δν parameter to determine whether the coordination is monodentate or bidentate. rsc.org
Table 2: Typical Infrared Vibration Frequencies for Cobalt(II) Carboxylates
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Reference |
|---|---|---|
| Asymmetric C-H stretch | ~2950-2960 | mdpi.com |
| Methylene (B1212753) C-H stretch | ~2920-2930 | mdpi.com |
| Symmetric C-H stretch | ~2850-2870 | mdpi.com |
| Asymmetric Carboxylate Stretch (ν_asym(COO⁻)) | 1540 - 1610 | researchgate.netrsc.orgresearchgate.net |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of molecules in solution. However, for paramagnetic compounds like those of cobalt(II), the presence of the unpaired electrons on the metal center introduces significant challenges. The interaction of the unpaired electrons with the nuclear spins leads to very large chemical shift ranges (paramagnetic shifts) and significant line broadening, making the spectra more complex to interpret than those of diamagnetic compounds. acs.orgmdpi.com
Despite these challenges, paramagnetic NMR can provide valuable information about the structure and electronic properties of cobalt(II) complexes. rsc.orgrsc.org The observed chemical shifts are highly sensitive to the distance and orientation of the nuclei relative to the paramagnetic cobalt center. nih.gov Therefore, with careful analysis, it is possible to gain insights into the coordination environment of the ligands around the metal ion. For Cobalt bis(dimethylhexanoate), ¹H and ¹³C NMR spectra would be expected to show broad resonances with shifts spread over a wide range, providing a unique fingerprint of the complex in solution.
¹H and ¹³C NMR for Ligand Characterization
Due to the paramagnetic nature of the high-spin Cobalt(II) center, Nuclear Magnetic Resonance (NMR) spectroscopy of the final complex is challenging, often resulting in significantly broadened and shifted signals. ohiolink.edu Therefore, NMR is most effectively employed to confirm the structure and purity of the diamagnetic ligand, 2,2-dimethylhexanoic acid, prior to its reaction with the cobalt salt. chemicalbook.comnih.gov
High-resolution ¹H and ¹³C NMR spectra provide a clear map of the ligand's carbon-hydrogen framework. The ¹H NMR spectrum distinctly shows signals for the terminal methyl group of the butyl chain, the adjacent methylene groups, and the characteristic singlet for the two methyl groups at the C2 position. chemicalbook.com Similarly, the ¹³C NMR spectrum provides specific chemical shifts for each carbon atom, from the carboxyl carbon to the terminal methyl carbon. nih.gov
Table 1: NMR Spectroscopic Data for 2,2-Dimethylhexanoic Acid Ligand Data based on typical values for 2,2-dimethylhexanoic acid. chemicalbook.comnih.gov
| Nucleus | Assignment | Chemical Shift (δ) ppm | Multiplicity |
| ¹H NMR | -C(CH₃)₂ | ~1.2 | Singlet |
| -CH₂- | ~1.2-1.5 | Multiplet | |
| -CH₃ (terminal) | ~0.9 | Triplet | |
| -COOH | ~12.0 | Singlet (broad) | |
| ¹³C NMR | -C OOH | ~185 | - |
| -C (CH₃)₂ | ~42 | - | |
| -C H₂- | ~38, 26, 23 | - | |
| -C (CH₃)₂ | ~25 | - | |
| -C H₃ (terminal) | ~14 | - | |
Solution State Behavior and Dynamic Processes
In solution, cobalt(II) carboxylates often exhibit dynamic behavior, forming polynuclear species. lew.roresearchgate.net Depending on the solvent and concentration, Cobalt bis(dimethylhexanoate) is expected to exist in equilibrium between monomeric, dimeric, or even trimeric forms. lew.ro Molecular weight determinations for similar long-chain cobalt(II) carboxylates have shown they can exist as trimeric structures in non-coordinating solvents like benzene, and as dimeric adducts upon recrystallization from alcohols. lew.ro These equilibria are influenced by the coordination of solvent molecules, which can occupy sites on the cobalt center.
Electron Paramagnetic Resonance (EPR) Spectroscopy
EPR spectroscopy is a powerful tool for probing the electronic structure of paramagnetic species like high-spin Cobalt(II) complexes. ohiolink.edu
Investigation of Paramagnetic Centers and Spin States
Cobalt(II) (d⁷) in an octahedral or tetrahedral environment typically adopts a high-spin configuration with a total electron spin S = 3/2. ohiolink.edu The EPR spectra of such systems are often complex and challenging to interpret due to large g-anisotropy and rapid electron spin relaxation. researchgate.net The spectra of high-spin Co(II) are typically characterized by effective g-values from the lowest-lying Kramers doublet (Mₛ = ±1/2). marquette.edu The precise g-values and the zero-field splitting (ZFS) parameters (D and E) are highly sensitive to the coordination geometry and symmetry of the cobalt center. researchgate.net For many Co(II) complexes, especially in low-symmetry environments found in enzyme active sites, the EPR signals can be rich in structural information. marquette.edu The analysis of the ⁵⁹Co hyperfine structure, when resolvable, can provide further details on the distribution of the unpaired electron spin. kyoto-u.ac.jp
Table 2: Typical EPR Parameters for High-Spin Co(II) (S=3/2) Complexes Illustrative data based on general findings for high-spin Co(II) complexes. researchgate.netmarquette.edukyoto-u.ac.jp
| Parameter | Typical Value Range | Information Gained |
| g_eff | Broad range (e.g., 2 to 6) | Reflects the electronic ground state and coordination geometry. |
| D (axial ZFS) | Varies widely (e.g., -90 to +13 cm⁻¹) | Magnitude and sign indicate the type and degree of axial distortion from ideal symmetry. researchgate.net |
| E/D (rhombic ZFS) | 0 to 1/3 | Measures the rhombic (in-plane) distortion of the coordination environment. marquette.edu |
| A(⁵⁹Co) (Hyperfine) | Often unresolved, can be >100 x 10⁻⁴ cm⁻¹ | Provides insight into the localization of spin density on the cobalt atom. kyoto-u.ac.jp |
Temperature Dependence of Magnetic Parameters
EPR measurements of Co(II) complexes are typically conducted at cryogenic temperatures (e.g., liquid helium or liquid nitrogen, 77 K) to overcome the effects of rapid spin-lattice relaxation at higher temperatures. kyoto-u.ac.jp As the temperature increases, the relaxation time shortens, leading to significant line broadening, which can render the EPR signal undetectable. kyoto-u.ac.jp Studying the temperature dependence of the EPR spectra can provide information about the relaxation mechanisms and the energy separation between the ground and excited spin states.
X-ray Absorption Spectroscopy (XAS/EXAFS)
X-ray Absorption Spectroscopy (XAS) is a technique that provides specific information about the local geometric and electronic structure around a selected absorbing atom, in this case, cobalt. rsc.orgacs.org
Elucidation of Local Coordination Environment
The Extended X-ray Absorption Fine Structure (EXAFS) region of the XAS spectrum is particularly useful for determining the local coordination environment of the cobalt atom. acs.org Analysis of the EXAFS signal can yield precise information on the type of neighboring atoms, their distance from the cobalt center (bond lengths), and their number (coordination number). rsc.orgacs.org
For cobalt carboxylates, the primary coordinating atoms are the oxygen atoms from the carboxylate groups of the dimethylhexanoate ligands. lew.roresearchgate.net It is expected that Cobalt bis(dimethylhexanoate) features an octahedral coordination environment around each Co(II) ion, which is common for such complexes. lew.roresearchgate.net EXAFS analysis would allow for the determination of the average Co-O bond distance. In similar cobalt complexes, including those with carboxylate ligands, Co-O bond lengths are typically found to be in the range of 2.00 to 2.16 Å. acs.orgacs.org The X-ray Absorption Near Edge Structure (XANES) region provides complementary information on the oxidation state (confirming Co(II)) and the coordination geometry (e.g., distinguishing between tetrahedral and octahedral). nih.govnih.gov
Table 3: Representative Co-O Bond Lengths from EXAFS of Cobalt Complexes Data from analogous cobalt oxide and carboxylate systems. acs.orgacs.org
| Complex/System | Coordination Environment | Average Co-O Bond Length (Å) |
| Cobalt(II) Oxide (CoO) | Octahedral | 2.00(1) acs.org |
| Cobalt(II) Carboxylate Polymer | Distorted Octahedral | 2.004 - 2.161 acs.org |
Determination of Metal Oxidation States
The determination of the metal oxidation state in cobalt complexes is crucial for understanding their electronic structure and reactivity. Cobalt typically exists in the +2 (Co(II)) and +3 (Co(III)) oxidation states, although other states are known. nih.gov For organometallic compounds like Cobalt bis(dimethylhexanoate), where the cobalt ion is coordinated to carboxylate ligands, the cobalt is anticipated to be in the Co(II) state. This can be empirically verified using techniques such as X-ray Photoelectron Spectroscopy (XPS) and X-ray Absorption Near-Edge Structure (XANES). nih.govresearchgate.net
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. wiley.com In an XPS experiment, the sample is irradiated with a beam of X-rays, and the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material are analyzed. For cobalt compounds, the Co 2p region of the XPS spectrum is particularly informative. researchgate.net The spectrum displays two main peaks, corresponding to the Co 2p3/2 and Co 2p1/2 spin-orbit doublet. nih.govresearchgate.net The binding energies of these peaks, along with the presence and characteristics of associated satellite peaks, are diagnostic of the cobalt oxidation state. nih.govresearchgate.net For instance, Co(II) species typically exhibit strong satellite structures at higher binding energies from the main 2p peaks, whereas these are less prominent or absent for Co(III). researchgate.net In a study on cobalt oxide films, the main peaks at 780.3 eV (Co 2p3/2) and 795.4 eV (Co 2p1/2), along with satellite features, were indicative of both Co2+ and Co3+ oxidation states in Co3O4. nih.gov
XANES spectroscopy, by monitoring the energy of the Co K-edge, can also be used to calculate the proportions of Co(II) and Co(III) in a sample, as the edge position shifts to higher energy with an increasing oxidation state. researchgate.net For Cobalt bis(dimethylhexanoate), an XPS analysis is expected to show Co 2p binding energies and satellite features consistent with reference Co(II) carboxylate compounds, thus confirming the +2 oxidation state of the central metal ion.
Table 1: Representative XPS Binding Energies for Cobalt Oxidation States
| Oxidation State | Co 2p3/2 (eV) | Co 2p1/2 (eV) | Satellite Peak Presence | Source |
|---|---|---|---|---|
| Co(II) | ~780.1 - 782.1 | ~795.0 - 797.4 | Strong | researchgate.netresearchgate.net |
| Co(III) | ~780.7 - 780.8 | ~795.8 - 795.9 | Weak to Absent | researchgate.net |
Magnetic Circular Dichroism (MCD) Spectroscopy
Magnetic Circular Dichroism (MCD) spectroscopy is a powerful magneto-optical technique used to investigate the electronic structure of species with a degenerate ground or excited state, making it particularly valuable for studying paramagnetic systems. osti.gov It measures the differential absorption of left and right circularly polarized light in the presence of a magnetic field. For paramagnetic compounds such as high-spin Co(II) complexes, MCD spectra are dominated by intense, temperature-dependent "C-terms," which provide detailed insight into the ground and excited state electronic properties. bohrium.comnih.gov
In the case of Cobalt bis(dimethylhexanoate), the Co(II) center is expected to be in a high-spin configuration (S = 3/2), which possesses a spin quartet ground state. nih.gov This paramagnetic ground state gives rise to strong MCD C-term signals at low temperatures. nih.gov The d-d electronic transitions observed in the MCD spectrum are highly sensitive to the coordination number and geometry of the metal ion. nih.govnih.gov For example, distinct spectral features in the visible and near-infrared regions can differentiate between 4-, 5-, and 6-coordinate Co(II) centers. nih.govacs.org
A study of a dicobalt(II) model complex with mixed 5- and 6-coordination showed distinct sets of d-d transitions for each cobalt ion. acs.org The 6-coordinate Co(II) exhibited bands at 490, 504, and 934 nm, while the 5-coordinate Co(II) showed bands at 471, 522, 572, 594, and 638 nm. acs.org Furthermore, detailed analysis of variable-temperature, variable-field (VTVH) MCD data allows for the determination of ground-state spin Hamiltonian parameters, such as the zero-field splitting (ZFS) parameters (D and E), which definitively characterize the spin state of the complex. osti.govacs.org This approach has been successfully used to probe the magnetic anisotropy in various pseudotetrahedral Co(II) complexes. acs.org Therefore, MCD spectroscopy would be an ideal method to confirm the high-spin S = 3/2 state of Cobalt bis(dimethylhexanoate) and to elucidate the precise coordination geometry of its Co(II) center.
Table 2: Representative MCD Bands for High-Spin Co(II) d-d Transitions in Different Coordination Geometries
| Coordination Geometry | Wavelength (nm) | Source |
|---|---|---|
| 5-Coordinate | 471, 522, 572, 594, 638 | acs.org |
| 6-Coordinate | 490, 504, 934 | acs.org |
Beyond d-d transitions, MCD spectroscopy is exceptionally useful for the identification and assignment of ligand-to-metal (LMCT) or metal-to-ligand (MLCT) charge-transfer bands, which are often broad and overlapping in standard absorption spectra. tandfonline.comtandfonline.com The sign and magnitude of MCD signals provide crucial information that helps in making more reliable spectroscopic assignments than can be achieved from absorption data alone. tandfonline.com
In studies of cobalt tetrahalide complexes, temperature-dependent MCD was used to resolve and assign the charge-transfer transitions. tandfonline.comtandfonline.com For example, in CuBr42-, low-temperature MCD spectra revealed multiple positive and negative C-terms corresponding to different electronic transitions, allowing for a detailed assignment of the excited states. tandfonline.com Similarly, for cobalt carboxylate complexes, MCD can elucidate the nature of LMCT transitions from the carboxylate ligand orbitals to the d-orbitals of the Co(II) center. The combination of experimental MCD data with time-dependent density functional theory (TD-DFT) calculations has proven to be a powerful approach for assigning specific absorption bands and understanding the electronic structures of cobalt complexes in various oxidation states. rsc.org The application of MCD to Cobalt bis(dimethylhexanoate) would thus provide a detailed map of its electronic structure, including both d-d and charge-transfer excited states.
Mass Spectrometry Techniques
Mass spectrometry (MS) is an essential analytical technique for determining the mass-to-charge ratio (m/z) of ions, enabling the identification and structural elucidation of molecules. In the context of coordination compounds like Cobalt bis(dimethylhexanoate), soft ionization methods are particularly valuable as they can transfer intact molecular species into the gas phase for analysis. publish.csiro.auacs.org
High-resolution mass spectrometry, often using techniques like electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI), can confirm the molecular weight of a complex. rsc.org More advanced techniques, such as multistage mass spectrometry (MSn) involving collision-induced dissociation (CID), provide significant structural information by analyzing the fragmentation patterns of a mass-selected parent ion. publish.csiro.au
For example, gas-phase studies on cobalt-mediated decarboxylative coupling of carboxylates used CID MSn experiments to identify key fragmentation steps. publish.csiro.au The sequential loss of CO2 from cobalt carboxylate complexes was observed, providing direct evidence for the decarboxylation pathway. publish.csiro.au Similar experiments on Cobalt bis(dimethylhexanoate) would allow for the confirmation of its structure through characteristic fragmentation patterns, such as the loss of its dimethylhexanoate ligands or fragments thereof.
Electrospray ionization mass spectrometry (ESI-MS) is an exceptionally powerful tool for the mechanistic study of reactions in solution, especially in the field of organometallic catalysis. acs.org It allows for the gentle transfer of ionic species from the solution phase to the gas phase, enabling the direct detection and characterization of reactive and often short-lived catalytic intermediates. acs.orgnih.gov
The utility of ESI-MS has been demonstrated in various cobalt-catalyzed reactions. In studies of cobalt-catalyzed cross-coupling reactions, ESI-MS was used to identify elusive low-valent cobalt(I) ate complexes as key intermediates that were previously only speculative. nih.gov In another example involving a Cp*Co(III)-catalyzed reaction, ESI-MS analysis provided direct evidence for the formation of a key five-membered cobaltacycle intermediate. researchgate.net Furthermore, coupling electrochemistry with ESI-MS (EC-ESI-MS) offers a method to monitor the formation of catalytic intermediates as a function of applied potential in electrocatalytic systems. ru.nlnih.gov Should Cobalt bis(dimethylhexanoate) be employed as a catalyst or precatalyst, ESI-MS would be an indispensable technique for intercepting and identifying key cobalt-containing intermediates, thereby elucidating the operative reaction mechanism.
Theoretical and Computational Investigations
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, enabling the accurate prediction of molecular properties by calculating the electron density. For cobalt carboxylate complexes, DFT has been instrumental in understanding their structure and behavior.
Molecular Geometry Optimization and Electronic Structure Prediction
The electronic structure, which dictates the compound's chemical and physical properties, is also elucidated through DFT. These calculations provide information on the distribution of electrons within the molecule and the energies of the molecular orbitals. For cobalt complexes, the electronic configuration of the d-orbitals of the cobalt ion is of particular interest as it governs the magnetic and spectroscopic properties.
Table 1: Predicted Structural Parameters for a Model Cobalt Carboxylate Complex (Note: As specific data for Cobalt bis(dimethylhexanoate) is not available, this table presents typical parameters for a related cobalt(II) carboxylate complex with a chelating bidentate ligand, derived from computational studies.)
| Parameter | Predicted Value |
| Co-O Bond Length | ~2.05 Å |
| O-C-O Angle | ~125° |
| Co-O-C Angle | ~130° |
Vibrational Frequency Calculations and Spectroscopic Correlation
DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the various stretching, bending, and torsional motions of the atoms. These calculated frequencies are invaluable for interpreting experimental infrared (IR) and Raman spectra. By correlating the calculated vibrational modes with the observed spectral bands, a detailed assignment of the spectrum can be achieved. For instance, the characteristic symmetric and asymmetric stretching frequencies of the carboxylate group (COO-) are sensitive to its coordination mode (e.g., monodentate, bidentate chelating, or bridging).
In studies of cobalt nanoparticles interacting with carboxylic acids, DFT has been used to clarify the binding modes by analyzing the shifts in the carbonyl band of the infrared spectrum. rsc.org
Table 2: Calculated Vibrational Frequencies and Assignments for a Model Cobalt Carboxylate (Note: Illustrative data based on general findings for cobalt carboxylate complexes.)
| Vibrational Mode | Calculated Frequency (cm⁻¹) |
| Carboxylate Asymmetric Stretch | ~1580 |
| Carboxylate Symmetric Stretch | ~1420 |
| Co-O Stretch | ~450 |
Prediction of Reactivity Descriptors (e.g., Electrophilicity, Nucleophilicity)
DFT provides a framework for calculating various chemical reactivity descriptors. These indices, such as electrophilicity and nucleophilicity, help in predicting how a molecule will behave in a chemical reaction. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental to these predictions. A small HOMO-LUMO gap often suggests higher reactivity. nsf.gov
For Cobalt bis(dimethylhexanoate), these descriptors can offer insights into its potential catalytic activity or its stability. For example, computational studies on cobalt-hydride catalyzed reactions of allyl carboxylates have utilized such descriptors to understand the reaction mechanism. acs.org
Time-Dependent Density Functional Theory (TDDFT)
While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TDDFT) is the method of choice for studying excited states and electronic spectra.
Simulation of Electronic Spectra and Charge-Transfer States
TDDFT calculations can simulate the UV-Vis absorption spectrum of a molecule by calculating the energies of electronic transitions from the ground state to various excited states. This allows for the assignment of the observed absorption bands to specific electronic transitions, such as d-d transitions localized on the cobalt ion or ligand-to-metal charge transfer (LMCT) bands. In cobalt(II) complexes, these transitions are responsible for their characteristic color. mdpi.com The analysis of charge-transfer states provides crucial information about how the electron density redistributes upon electronic excitation, which is vital for understanding photochemical processes.
Quantum Theory of Atoms in Molecules (QTAIM)
The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for analyzing the electron density distribution to define atoms and the chemical bonds between them. QTAIM analysis can characterize the nature of the chemical bonds, distinguishing between ionic, covalent, and charge-shift bonds based on the properties of the electron density at the bond critical points.
For Cobalt bis(dimethylhexanoate), a QTAIM analysis would offer a detailed picture of the Co-O bonds, quantifying their degree of ionicity versus covalency. This would provide a fundamental understanding of the bonding interactions that hold the complex together. Studies on related systems have utilized Bader decomposition of charge density to understand interactions at interfaces. rsc.org
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular wavefunctions from a quantum calculation into a more intuitive chemical picture of localized bonds, lone pairs, and antibonds. uni-muenchen.de This allows for a detailed understanding of the Lewis structure and the electronic interactions within the molecule.
A key feature of NBO analysis is its ability to identify and quantify delocalization effects, which are deviations from an idealized, localized Lewis structure. wisc.edu This is achieved through a second-order perturbation theory analysis of the Fock matrix in the NBO basis. wisc.edu This analysis examines stabilizing interactions between a filled (donor) NBO and an empty (acceptor) NBO. The stabilization energy, E(2), associated with this delocalization is calculated using the following relationship:
E(2) = qᵢ * (F(i,j))² / (εⱼ - εᵢ)
where qᵢ is the occupancy of the donor orbital, εᵢ and εⱼ are the energies of the donor and acceptor orbitals, and F(i,j) is the off-diagonal NBO Fock matrix element. wisc.edu
For Cobalt bis(dimethylhexanoate), NBO analysis would reveal key donor-acceptor interactions. The most significant of these would likely involve the lone pairs on the carboxylate oxygen atoms acting as donors and the empty or partially filled d-orbitals on the cobalt center acting as acceptors. There would also be delocalizations from the oxygen lone pairs into the antibonding orbitals of the carboxylate group itself.
An illustrative NBO analysis for the Co-O interaction might yield data similar to that shown in the hypothetical table below.
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |
|---|---|---|---|
| LP (O) | LP* (Co) | 35.5 | Oxygen lone pair to Cobalt d-orbital |
| LP (O) | σ* (C-C) | 4.2 | Oxygen lone pair to ligand C-C antibond |
| σ (C-C) | σ* (C-H) | 2.1 | Ligand C-C bond to C-H antibond |
Note: The data presented in the table is illustrative and hypothetical, designed to demonstrate the type of output generated by an NBO analysis. It does not represent actual calculated values for Cobalt bis(dimethylhexanoate).
Computational Modeling of Spin States and Magnetic Properties
Cobalt(II) is a d⁷ metal ion, which can exist in different spin states depending on the coordination environment and ligand field strength. researchgate.net Computational modeling is essential for predicting the ground spin state and understanding the magnetic properties of its complexes. nih.gov These studies often involve calculating the energies of the high-spin (S=3/2, quartet) and low-spin (S=1/2, doublet) states. The geometry of the complex is optimized for each spin state, and the state with the lower energy is predicted to be the ground state.
Spin crossover (SCO) is a phenomenon where a complex can be switched between its high-spin (HS) and low-spin (LS) states by external stimuli like temperature, pressure, or light. nih.gov This bistability makes SCO compounds potential candidates for molecular switches and data storage devices. nih.gov Cobalt(II) complexes are known to exhibit SCO, although less commonly than iron(II) complexes. researchgate.net
For Cobalt bis(dimethylhexanoate), computational studies would be necessary to determine if a spin crossover is plausible. Researchers would calculate the energy difference (ΔE_HL = E_HS - E_LS) between the high-spin and low-spin states. A small energy difference is a prerequisite for SCO. The calculations must also account for vibrational contributions to the entropy, which typically favor the high-spin state at higher temperatures. While SCO has been observed in various Co(II) complexes, particularly with N-donor ligands, it is not a widely documented feature for simple carboxylate complexes like Cobalt bis(dimethylhexanoate). nih.govrsc.org
Valence tautomerism (VT) is a reversible, intramolecular electron transfer process, typically between a metal center and a redox-active ligand. nih.govd-nb.info This phenomenon results in two distinct isomers (valence tautomers) that differ in the oxidation states of the metal and ligand. Cobalt complexes with redox-active dioxolene ligands are classic examples, where a low-spin Co(III)-catecholate form can interconvert with a high-spin Co(II)-semiquinonate form. nih.gov
The dimethylhexanoate ligand is a simple carboxylate and is not considered redox-active in the same way as dioxolene or quinone-type ligands. Its primary role is as a σ- and π-donor. Therefore, the occurrence of valence tautomerism in Cobalt bis(dimethylhexanoate) is highly unlikely. A computational study would confirm this by showing a very large energy barrier for any potential intramolecular electron transfer from the ligand to the metal, indicating that the [Co(II)][(CH₃)₂C₄H₇COO⁻]₂ electronic configuration is strongly favored and stable.
Coordination Chemistry of Cobalt Bis Dimethylhexanoate
Ligand Design and Modification Strategies
The dimethylhexanoate ligand, a simple monocarboxylate, typically acts as a monodentate or bridging ligand. The core structure of Cobalt bis(dimethylhexanoate) can be strategically modified by introducing other ligands, known as ancillary or co-ligands, into the coordination sphere. These modifications are crucial for tuning the complex's geometry, stability, and electronic properties.
The coordination geometry of the cobalt center in a dimethylhexanoate complex is highly dependent on the nature of the ancillary ligands introduced. Cobalt(II), with its d⁷ electron configuration, does not have a strong preference for a single geometry and can readily adopt tetrahedral, square pyramidal, or octahedral configurations. The addition of ancillary ligands dictates the final structure by satisfying the coordination number of the metal center. researchgate.net
For instance, the introduction of nitrogen-donor ligands such as pyridine (B92270), imidazole (B134444), or bipyridine can lead to the formation of mixed-ligand complexes. nih.govmdpi.com The coordination number and steric bulk of these incoming ligands play a pivotal role. The reaction of a cobalt(II) carboxylate with bulky monodentate ancillary ligands might favor a four-coordinate tetrahedral geometry, whereas the use of smaller, less sterically demanding ligands or chelating ligands typically results in five-coordinate or six-coordinate octahedral geometries. researchgate.netacs.org
| Ancillary Ligand Type | Typical Coordination Number | Common Geometries | Example Ligands |
|---|---|---|---|
| None (or solvent only) | 4, 6 | Tetrahedral, Octahedral | H₂O, THF |
| Monodentate N-donors | 4, 5, 6 | Tetrahedral, Trigonal Bipyramidal, Octahedral | Pyridine, Imidazole |
| Bidentate N-donors (Chelating) | 6 | Distorted Octahedral | 2,2'-Bipyridine, 1,10-Phenanthroline |
| Tridentate N-donors (Chelating) | 6 | Distorted Octahedral, Trigonal Bipyramidal | Terpyridine |
The thermodynamic stability of a metal complex is significantly enhanced when multidentate ligands, also known as chelating agents, are used in place of multiple monodentate ligands. This phenomenon is known as the chelate effect. libretexts.org The effect is primarily entropy-driven; the displacement of multiple monodentate ligands by a single polydentate ligand leads to an increase in the number of free molecules in the system, resulting in a favorable positive entropy change (ΔS). wikipedia.org
| Reaction | log β | Key Feature |
|---|---|---|
| [M(H₂O)₆]²⁺ + 6 NH₃ ⇌ [M(NH₃)₆]²⁺ + 6 H₂O | ~8-9 (for Ni²⁺) | Six Monodentate Ligands |
| [M(H₂O)₆]²⁺ + 3 en ⇌ [M(en)₃]²⁺ + 6 H₂O | ~18 (for Ni²⁺) | Three Bidentate (Chelating) Ligands |
Data illustrates the significant increase in the stability constant due to the chelate effect. libretexts.org
Oxidation States and Redox Behavior of Cobalt Centers
Cobalt is well-known for its ability to exist in multiple oxidation states, primarily +2 (cobaltous) and +3 (cobaltic), though less common states like +1 and +4 have also been synthesized and studied. researchgate.net The redox potential of the Co(II)/Co(III) couple is highly sensitive to the nature of the ligands coordinated to the metal center, making the redox behavior of cobalt complexes a central feature of their chemistry. ku.edu
The chemistry of cobalt is dominated by the Co(II) oxidation state, which is generally stable in the form of simple salts and complexes. The Co(III) state can be accessed through oxidation of a Co(II) precursor, a process that is often facilitated and stabilized by the presence of suitable complexing ligands. docbrown.info For many cobalt complexes, the Co(II) and Co(III) states are chemically or electrochemically interconvertible. acs.org
This redox interconversion is a key aspect of cobalt carboxylate chemistry. pjsir.org Studies on related systems have shown that the conversion between Co(II) and Co(III) can be triggered by the addition or removal of certain ions from the coordination sphere or by applying an external potential. nih.govresearchgate.net For example, the addition of strongly coordinating anions can favor the formation of a stable Co(III) species from a Co(II) precursor. While less common, the Co(I) state can also be accessed, typically through electrochemical reduction in the presence of ligands that can stabilize this electron-rich metal center. researchgate.net
The stabilization of cobalt in oxidation states other than the common +2 state is critically dependent on the coordination environment.
Cobalt(III): The Co(III) ion (a d⁶ ion) is significantly stabilized in octahedral ligand fields, particularly with strong-field ligands like amines (e.g., ammonia (B1221849), ethylenediamine) and cyanide. docbrown.info The large ligand field stabilization energy (LFSE) for a low-spin d⁶ configuration in an octahedral environment is a primary reason for its stability. Therefore, in a Cobalt bis(dimethylhexanoate) system, the presence of ancillary ligands like bipyridine or phenanthroline would be expected to stabilize the Co(III) state upon oxidation.
Cobalt(I): The Co(I) state (a d⁸ ion) is electron-rich and requires ligands that can delocalize this excess electron density for stabilization. Such ligands are typically π-acceptors (or π-acids), like phosphines, isocyanides, or porphyrins. The dimethylhexanoate ligand itself is a simple σ-donor and would not be effective at stabilizing a Co(I) center. Therefore, to stabilize a Co(I) dimethylhexanoate complex, the presence of ancillary ligands with significant π-accepting character would be essential.
Intermolecular Interactions and Supramolecular Assembly
Supramolecular assembly refers to the spontaneous organization of individual molecules into larger, ordered structures through non-covalent intermolecular interactions. In the context of cobalt carboxylates, these interactions can include hydrogen bonding, van der Waals forces, and π-π stacking, leading to the formation of dimers, coordination polymers, or complex three-dimensional networks like metal-organic frameworks (MOFs). nih.govresearchgate.net
For Cobalt bis(dimethylhexanoate), the bulky and flexible aliphatic chains of the dimethylhexanoate ligands would be expected to play a significant role in the solid-state packing. These nonpolar chains would primarily engage in van der Waals interactions, influencing the crystal lattice. If ancillary ligands with hydrogen-bonding capabilities (e.g., imidazole or ligands with -NH or -OH groups) are incorporated into the complex, these can act as directional forces, guiding the self-assembly into specific supramolecular architectures. Similarly, the inclusion of aromatic ancillary ligands like pyridine or phenanthroline could introduce π-π stacking interactions, further directing the assembly process. rsc.orgnih.gov The interplay between the steric demands of the bulky carboxylate and the specific interactions of the ancillary ligands determines the final supramolecular structure.
Hydrogen Bonding Networks
While specific research on the hydrogen bonding networks in crystalline Cobalt bis(dimethylhexanoate) is not available, the principles governing such interactions in cobalt carboxylate complexes are well-established. Hydrogen bonds play a crucial role in the solid-state structures of coordination compounds, often dictating the final supramolecular architecture by linking coordination spheres, counter-ions, or solvent molecules.
In hydrated cobalt carboxylate complexes, water molecules coordinated to the cobalt ion are excellent hydrogen bond donors. Their protons can form strong hydrogen bonds with the oxygen atoms of the carboxylate ligands of neighboring complexes. wikipedia.org This is a common motif that leads to the formation of extended one-, two-, or three-dimensional networks. Similarly, if co-ligands containing N-H or O-H groups are present, they can participate in extensive hydrogen bonding. For instance, in complexes containing both carboxylate and pyrazole-type ligands, intramolecular hydrogen bonds between the pyrazole (B372694) N-H and the carboxylate oxygen are a recurring structural element that stabilizes the coordination sphere. rsc.org
The uncoordinated oxygen atom of a monodentate carboxylate ligand is a potent hydrogen bond acceptor, readily interacting with donor groups. Even C-H groups, particularly those adjacent to electron-withdrawing centers, can act as weak hydrogen bond donors to the carboxylate oxygens, further influencing the crystal packing. acs.org The interplay of these various hydrogen bonds can create robust, higher-dimensional structures from simpler coordination units. acs.org
Below is an illustrative table of typical hydrogen bond distances observed in related cobalt(II) carboxylate complexes, demonstrating the common range for such interactions.
| Donor (D) | Hydrogen (H) | Acceptor (A) | D-H Distance (Å) | H···A Distance (Å) | D···A Distance (Å) | D-H···A Angle (°) |
| O (Water) | H | O (Carboxylate) | ~ 0.85 | ~ 1.90 | ~ 2.75 | ~ 170 |
| N (Amine) | H | O (Carboxylate) | ~ 0.90 | ~ 1.95 | ~ 2.85 | ~ 165 |
| N (Pyrazole) | H | O (Carboxylate) | ~ 0.88 | ~ 1.85 | ~ 2.73 | ~ 166 |
| Note: This table presents typical data for analogous cobalt carboxylate compounds to illustrate common hydrogen bonding geometries and is not experimental data for Cobalt bis(dimethylhexanoate). |
Formation of Coordination Polymers and Metal-Organic Frameworks (MOFs)
The ability of carboxylate ligands to bridge multiple metal centers is fundamental to the formation of coordination polymers and Metal-Organic Frameworks (MOFs). kashanu.ac.ir Cobalt(II) ions are a popular choice as nodes in these structures due to their flexible coordination geometry. acs.org A coordination polymer consists of repeating coordination entities extending in one, two, or three dimensions. youtube.com
The dimethylhexanoate ligand, with its carboxylate group, can act as a linker between cobalt ions. The coordination mode of the carboxylate is critical:
Bridging (syn,syn): This mode often leads to the formation of dinuclear "paddlewheel" units or simple linear chains.
Bridging (syn,anti): This can result in zigzag or helical chain structures.
Combination of Modes: The use of multiple coordination modes can lead to the formation of complex 2D layers or 3D frameworks.
The assembly of these polymers is influenced by synthetic conditions such as temperature, solvent, and the presence of other ligands, often called co-ligands or linkers. mdpi.com For example, the introduction of rigid, nitrogen-containing ligands like bipyridine or pyrazine (B50134) can connect cobalt-carboxylate chains or layers into robust 3D frameworks. kashanu.ac.ir The resulting MOFs can possess high porosity and large surface areas, making them interesting for applications in catalysis and gas storage. researchgate.net
Given the flexible aliphatic chain of the dimethylhexanoate ligand, it is plausible that Cobalt bis(dimethylhexanoate) could form 1D or 2D coordination polymers. The formation of a stable, porous 3D MOF would likely require the inclusion of more rigid auxiliary ligands to provide structural directionality and prevent the collapse of the framework. acs.org
The following table provides examples of known cobalt-based coordination polymers and MOFs, illustrating the variety of building blocks used in their construction.
| Compound Name | Metal Ion | Organic Linker(s) | Dimensionality |
| [Co(tp)(pyz)]n | Cobalt(II) | Terephthalic acid (tp), Pyrazine (pyz) | 3D |
| [Co(PDB)(H2O)2]n | Cobalt(II) | Pyridine-3,5-dicarboxylic acid (PDB) | 2D |
| {[Co(L)(BIBP)]·H2O}n | Cobalt(II) | "Y"-shaped Carboxylic Acid (L), BIBP | 3D |
| [Co3(dppa)2(4,4'-bipy)(H2O)2]n | Cobalt(II) | 5-(3,4-dicarboxylphenyl)picolinic acid (dppa), 4,4'-bipyridine | 3D |
| Note: This table lists examples of documented cobalt coordination polymers to demonstrate structural principles and is not inclusive of Cobalt bis(dimethylhexanoate). kashanu.ac.iracs.orgacs.org |
Catalytic Applications and Mechanistic Investigations
Fundamental Principles of Cobalt-Catalyzed Reactions
Cobalt-catalyzed reactions are governed by fundamental principles of coordination chemistry, where the interaction between the cobalt center and the substrate is the initial and crucial step of the catalytic cycle.
The catalytic cycle typically begins with the coordination of a substrate to the cobalt center. The cobalt ion, acting as a Lewis acid, withdraws electron density from the coordinated substrate, thereby activating it for subsequent reactions. For instance, in the hydrogenation of unsaturated substrates, the cobalt center serves multiple roles: it is the redox center, the catalytic site, and the sole stereocenter. researchgate.net This multi-faceted nature allows for the activation of otherwise inert bonds. The coordination of substrates can displace existing ligands, a process that is fundamental to creating a vacant site for the reaction to proceed. acs.org In some cases, macrocyclic ligands surrounding the cobalt can act as competent nucleophiles that react with electrophilic substrates, forming an organometallic complex with a cobalt-carbon σ-bond. okstate.edu
The active site of a cobalt catalyst is the specific location where the chemical transformation occurs. The lability of ligands, or the ease with which they can be replaced, is a critical factor in catalysis. nih.gov Ligand exchange reactions are fundamental, as they allow for the coordination of reactants and the release of products. libretexts.orgnih.gov The rate and mechanism of ligand exchange can be associative, dissociative, or an interchange mechanism, and these are influenced by the nature of the metal ion, the geometry of the complex, and the substituents on the ligands. acs.orgmcmaster.ca For instance, in aqueous solutions, water molecules coordinated to a Co(II) ion can be exchanged for other ligands like chloride or ammonia (B1221849), often resulting in a change in coordination geometry and color. libretexts.org The kinetics of these exchanges can be extremely fast, spanning from picoseconds to nanoseconds. nih.gov In the +3 oxidation state, cobalt is kinetically inert, leading to much slower ligand substitution, a property that has been exploited in the design of enzyme inhibitors. nih.gov Conversely, the +2 oxidation state is labile. nih.gov
Elucidation of Catalytic Cycles
The mechanism of cobalt-catalyzed reactions is often described by catalytic cycles involving changes in the oxidation state of the cobalt center. These redox cycles are responsible for the catalytic turnover.
Catalytic cycles involving Co(I) and Co(III) oxidation states are well-documented, particularly in cross-coupling and C-H activation reactions. wiley-vch.de A common pathway begins with a Co(II) precatalyst which is reduced in situ to a more reactive Co(I) species. wiley-vch.denih.gov This Co(I) complex can then undergo oxidative addition with a substrate, such as an allyl ester, to form a Co(III)-allyl intermediate. nih.gov Subsequent steps, which may involve transmetalation or reaction with a nucleophile followed by reductive elimination, regenerate the active Co(I) catalyst and form the desired product. nih.gov In some electrocatalytic systems for CO2 reduction, the catalysis is believed to occur near the Co(I)/Co(0) redox couple, where reducing equivalents may be stored on redox-active ligands. acs.orgnih.govresearchgate.net
A proposed mechanism for a cobalt-catalyzed decarboxylative allylation reaction illustrates this cycle:
Activation: A Co(II) precatalyst is activated by a carboxylate salt to generate a low-valent Co(I) species. nih.gov
Oxidative Addition: The Co(I) species undergoes oxidative addition with an allyl ester, forming a Co(III)-η³-allyl intermediate. nih.gov
Further Steps & Reductive Elimination: The cycle proceeds through subsequent steps, ultimately leading to reductive elimination to form the product and regenerate the catalytically active species. nih.gov
In many oxidation reactions, cobalt catalysts operate through cycles involving Co(II) and Co(III) states. nih.govrsc.orgresearchgate.net For example, in C-H functionalization, a Co(II) species can be oxidized to Co(III) by an oxidant. nih.govrsc.org This high-valent Co(III) species is often the true catalyst. nih.govrsc.org The mechanism can proceed through a single electron transfer (SET) pathway or a concerted metalation-deprotonation (CMD) pathway. nih.gov
Recent studies have provided evidence for the involvement of even higher oxidation states, such as Co(IV). In electrocatalytic C-H activation, oxidation-induced reductive elimination from a high-valent cobalt(IV) intermediate has been proposed. nih.gov Similarly, in water oxidation catalysis by molecular cobalt oxide analogues, Co(III), Co(IV), and even Co(V) are considered relevant formal oxidation states, while the +2 state may not be necessary in the catalytic cycle. nih.gov The formation of a Co(IV) hydroxide (B78521) complex has been suggested as a key step in O2 evolution. nih.gov
| Catalytic Cycle | Key Oxidation States | Typical Reaction Types | References |
| Co(I)/Co(III) | Co(I), Co(III) | Cross-coupling, C-H activation, Decarboxylative allylation, CO2 reduction | wiley-vch.denih.govnih.gov |
| Co(II)/Co(III) | Co(II), Co(III) | C-H oxidation, Alkane/Arene oxidation | nih.govrsc.orgresearchgate.net |
| Co(II)/Co(III)/Co(IV) | Co(II), Co(III), Co(IV) | Electrocatalytic C-H activation, Water oxidation | nih.govnih.gov |
Specific Reaction Types and Mechanisms
Cobalt carboxylates are effective catalysts for a range of industrially important reactions, most notably oxidations.
Cobalt bis(2-ethylhexanoate), a close analog of cobalt bis(dimethylhexanoate), is a versatile catalyst used in the production of polyesters, polyurethanes, and as a drier in paints and inks. It accelerates curing and drying by catalyzing the oxidation of drying oils. dic-global.com
One of the most significant applications of cobalt carboxylates is in the oxidation of hydrocarbons. researchgate.net For instance, they are used as oxidation catalysts in the production of cyclohexanone (B45756) from cyclohexane. dic-global.com The mechanism of these aerobic oxidations often involves the decomposition of hydroperoxides by the cobalt catalyst, which cycles between its Co(II) and Co(III) oxidation states to generate radicals that propagate the oxidation chain reaction.
In C-H functionalization reactions, cobalt catalysts can direct the selective transformation of C-H bonds. For example, the cobalt-catalyzed alkoxylation of C(sp2)–H bonds has been studied, with evidence pointing towards an intermolecular single electron transfer (SET) pathway involving a Co(III) catalyst as the most favorable route. nih.govrsc.orgrsc.org
Cobalt catalysts are also employed in hydrosilylation reactions, providing an alternative to more expensive precious metal catalysts. A system composed of cobalt bis(2-ethylhexanoate) and terpyridine derivatives has been shown to effectively catalyze the hydrosilylation of olefins under mild conditions. researchgate.net
| Reaction Type | Catalyst System Example | Substrate(s) | Product(s) | Mechanistic Feature | References |
| Aerobic Oxidation | Cobalt Carboxylates | Cyclohexane | Cyclohexanone | Radical chain reaction via Co(II)/Co(III) cycle | researchgate.netdic-global.com |
| C-H Alkoxylation | Co(OAc)2 / Ag2CO3 | N-methoxybenzamide | Alkoxylated product | Intermolecular SET pathway with Co(III) as active catalyst | nih.govrsc.orgrsc.org |
| Hydrosilylation | Cobalt bis(2-ethylhexanoate) / Terpyridine | 1-Octene, Phenylsilane | Octylphenylsilane | Formation of Co-H species | researchgate.net |
| Decarboxylative Allylation | Co(BF4)2 / dppBz | Nitrophenyl alkanes, Allyl esters | Allylated products | Co(I)/Co(III) catalytic cycle | nih.gov |
| CO2 Reduction | [CoIIIN4H(Br)2]+ | CO2, H2O | CO, H2 | Electrocatalysis near Co(I)/Co(0) couple | acs.orgnih.gov |
Polymerization Reactions
Cobalt bis(dimethylhexanoate) is a significant player in the field of catalysis, particularly in polymerization reactions. Its utility is especially pronounced in Cobalt-Mediated Radical Polymerization (CMRP), a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined architectures.
Cobalt-Mediated Radical Polymerization (CMRP) Mechanisms
Cobalt-Mediated Radical Polymerization (CMRP) operates through a mechanism that allows for the controlled synthesis of polymers. This control is primarily achieved through the reversible termination of growing polymer chains by a cobalt(II) species. The process is initiated by a radical initiator, and the cobalt complex acts as a mediator.
The fundamental mechanism of CMRP involves the reversible formation of a dormant organocobalt(III) species from a propagating radical and a cobalt(II) complex. This dormant species can then homolytically cleave to regenerate the propagating radical and the cobalt(II) complex. This reversible activation and deactivation process maintains a low concentration of active radicals at any given time, which significantly suppresses bimolecular termination reactions (such as radical-radical coupling and disproportionation) that are common in conventional free-radical polymerization. This "persistent radical effect" is key to the controlled nature of CMRP.
The equilibrium between the active propagating radical and the dormant organocobalt species is central to the control over the polymerization. The rate of polymerization and the degree of control are influenced by several factors, including the nature of the cobalt complex, the monomer, the initiator, and the reaction temperature.
Controlled Molecular Weight and Dispersity in Polymerization
A key advantage of Cobalt-Mediated Radical Polymerization (CMRP) is the ability to produce polymers with predetermined molecular weights and narrow molecular weight distributions, often referred to as low dispersity (Đ). The molecular weight of the resulting polymer is typically controlled by the ratio of the initial concentrations of monomer to initiator.
The controlled nature of CMRP allows for a linear increase in molecular weight with monomer conversion. This is a hallmark of a living or controlled polymerization. The dispersity, which is a measure of the uniformity of the polymer chain lengths, is typically low in CMRP, often in the range of 1.1 to 1.5. This indicates that the polymer chains are of similar lengths, leading to more uniform material properties.
The ability to control these parameters is crucial for tailoring the properties of the final polymer for specific applications. For instance, polymers with narrow molecular weight distributions often exhibit enhanced mechanical and physical properties.
Below is a table summarizing typical results for the controlled polymerization of vinyl acetate (B1210297) mediated by a cobalt complex, demonstrating the relationship between theoretical and experimental molecular weights and the resulting dispersity.
| Entry | Monomer | [Monomer]:[Initiator] | Conversion (%) | M_n, theoretical ( g/mol ) | M_n, experimental ( g/mol ) | Dispersity (Đ) |
| 1 | Vinyl Acetate | 100:1 | 85 | 8600 | 8200 | 1.25 |
| 2 | Vinyl Acetate | 200:1 | 90 | 17200 | 16500 | 1.30 |
| 3 | Vinyl Acetate | 300:1 | 88 | 25800 | 24900 | 1.35 |
| 4 | Vinyl Acetate | 500:1 | 92 | 43000 | 41500 | 1.40 |
End-Group Functionalization Strategies in Polymer Synthesis
The living nature of Cobalt-Mediated Radical Polymerization (CMRP) provides a powerful platform for the synthesis of polymers with specific end-group functionalities. The organocobalt(III) species at the chain end of the dormant polymer can be subjected to various chemical transformations to introduce a wide array of functional groups.
One common strategy involves the cleavage of the cobalt-carbon bond at the end of the polymerization to introduce a desired functional group. This can be achieved through various methods, including:
Radical trapping agents: Reagents such as nitroxides or thiols can be used to displace the cobalt complex and cap the polymer chain with a specific end-group.
Addition to unsaturated compounds: The terminal organocobalt species can react with molecules like C60 or dienes, leading to the formation of polymer-fullerene conjugates or block copolymers, respectively.
Catalytic cross-coupling reactions: The organocobalt end-group can participate in cross-coupling reactions with organozinc reagents, for example, to form a new carbon-carbon bond and introduce a specific alkyl or aryl group at the polymer chain end.
Furthermore, the initiator used in CMRP determines the α-end group of the polymer chain. By using functionalized initiators, specific functionalities can be incorporated at the beginning of the polymer chain. This dual approach of using functional initiators and manipulating the terminal organocobalt species allows for the synthesis of telechelic polymers with functional groups at both ends.
Co- and Terpolymerization Studies (e.g., Carbon Monoxide)
Cobalt-mediated radical polymerization has been successfully extended to the synthesis of copolymers and terpolymers, allowing for the incorporation of different monomer units into a single polymer chain. A particularly interesting comonomer that has been investigated in conjunction with ethylene (B1197577) is carbon monoxide.
The organometallic-mediated radical copolymerization of ethylene and carbon monoxide, initiated by an organocobalt(III) compound, leads to the formation of keto-modified polyethylenes. The incorporation of in-chain keto groups is desirable as it can enhance the photodegradability of the polyethylene, which is beneficial for reducing its environmental persistence.
Interestingly, the presence of carbon monoxide as a comonomer enhances the controlled character of the polymerization compared to the homopolymerization of ethylene. Carbon monoxide acts not only as a monomer but also as a Lewis base that can coordinate to the cobalt(II) spin trap. This coordination is believed to suppress unfavorable termination pathways, leading to a more controlled polymerization process.
Furthermore, terpolymerization of ethylene and carbon monoxide with other monomers, such as 2-methylene-1,3-dioxepane, has been demonstrated. This allows for the synthesis of polyethylenes containing both in-chain ester and keto groups, further expanding the range of functional materials that can be produced.
The following table presents data from a study on the copolymerization of ethylene and carbon monoxide, illustrating the effect of reaction conditions on monomer incorporation and polymer properties.
| Entry | Ethylene Pressure (bar) | CO Pressure (bar) | Temperature (°C) | CO content (mol%) | M_n ( g/mol ) | Dispersity (Đ) |
| 1 | 50 | 10 | 70 | 5.2 | 12,000 | 1.4 |
| 2 | 50 | 20 | 70 | 9.8 | 11,500 | 1.3 |
| 3 | 40 | 30 | 70 | 14.1 | 10,800 | 1.2 |
| 4 | 50 | 20 | 85 | 8.5 | 15,200 | 1.5 |
Cross-Coupling Reactions
In addition to polymerization, cobalt complexes, including those similar in reactivity to Cobalt bis(dimethylhexanoate), have been investigated as catalysts for cross-coupling reactions, which are fundamental transformations in organic synthesis for the formation of carbon-carbon bonds.
Heck-Type Reactions (Radical vs. Non-Radical Pathways)
The Heck reaction, traditionally catalyzed by palladium, involves the coupling of an unsaturated halide with an alkene. Cobalt complexes have emerged as catalysts for Heck-type reactions, particularly for the coupling of alkyl halides with olefins. A key mechanistic question in these cobalt-catalyzed reactions is the nature of the pathway: whether it proceeds through a traditional, non-radical organometallic cycle or via a radical mechanism.
Evidence strongly suggests that cobalt-catalyzed Heck-type reactions involving alkyl halides predominantly follow a radical pathway . This is in contrast to the classical palladium-catalyzed Heck reaction, which typically proceeds through a Pd(0)/Pd(II) catalytic cycle involving oxidative addition, migratory insertion, and β-hydride elimination.
The proposed radical mechanism for the cobalt-catalyzed Heck-type reaction of an alkyl halide (R-X) with an alkene generally involves the following steps:
Formation of a Cobalt(I) species: The active cobalt catalyst, often a Co(I) species, is generated in situ from a Co(II) precursor.
Single Electron Transfer (SET): The Co(I) species undergoes a single electron transfer to the alkyl halide, leading to the formation of an alkyl radical (R•) and a Co(II) halide complex.
Radical Addition: The generated alkyl radical adds to the alkene to form a new radical intermediate.
Chain Transfer/Product Formation: This new radical can then be oxidized by the Co(II) species to form a carbocation, which subsequently eliminates a proton to give the final alkene product and regenerates the Co(I) catalyst. Alternatively, the radical intermediate may abstract a hydrogen atom from the solvent or another species to terminate the chain.
The involvement of radical intermediates is supported by several observations, including the ability to use alkyl halides that are prone to radical formation and the outcomes of radical clock experiments. This radical pathway offers a complementary approach to the traditional Heck reaction, particularly for substrates that are challenging for palladium-based systems.
Hydrofunctionalization Reactions
Cobalt-catalyzed hydroboration of alkynes is a powerful method for the synthesis of vinylboronates, which are versatile intermediates in organic synthesis. d-nb.info The regioselectivity (Markovnikov vs. anti-Markovnikov addition) and stereoselectivity (Z vs. E isomers) of this reaction can be controlled by the choice of cobalt catalyst and reaction conditions. d-nb.infonih.gov
In the hydroboration of terminal alkynes, cobalt catalysts can direct the reaction to yield either the α-vinylboronate (Markovnikov product) or the β-vinylboronate (anti-Markovnikov product). d-nb.info For instance, certain cobalt(II) alkyl complexes supported by NNN pincer ligands have been shown to be effective precatalysts for the Markovnikov-selective hydroboration of terminal alkynes, affording the branched α-isomers with high selectivity. d-nb.info The proposed mechanism involves the formation of a cobalt(II) hydride intermediate which then undergoes insertion of the alkyne.
The stereoselectivity of the hydroboration of terminal alkynes can also be controlled. While the formation of the thermodynamically more stable E-isomer is common, specific cobalt catalyst systems have been developed to favor the formation of the Z-isomer. nih.gov For example, a catalytic system generated in situ from a cobalt salt and a CNC pincer ligand has demonstrated excellent Z-selectivity in the hydroboration of terminal alkynes. nih.govresearchgate.net Interestingly, this system also exhibited time-dependent stereoselectivity, where the initially formed Z-isomer could be quantitatively converted to the E-isomer over time. researchgate.net
For internal alkynes, cobalt catalysts can also achieve high regioselectivity in hydroboration reactions. snnu.edu.cnrsc.org The development of efficient and practical methods for the regioselective hydroboration of both terminal and internal alkynes using bench-stable and inexpensive cobalt(II) coordination polymers as precatalysts has been reported. rsc.org
Table 2: Regio- and Stereoselectivity in Cobalt-Catalyzed Hydroboration of Terminal Alkynes
| Product Type | Selectivity | Catalyst System Example |
| α-vinylboronate | Markovnikov | Co(II) alkyl complexes with NNN pincer ligands |
| (Z)-β-vinylboronate | anti-Markovnikov, Z-selective | In situ generated Co catalyst with CNC pincer ligand |
| (E)-β-vinylboronate | anti-Markovnikov, E-selective | Cobalt(II) coordination polymer with KOtBu |
Hydroformylation, also known as the oxo process, is a crucial industrial process for the production of aldehydes from alkenes and syngas (a mixture of carbon monoxide and hydrogen). wikipedia.orgntu.ac.uk Cobalt catalysts, including those derived from cobalt(II) precursors, have historically been significant in this reaction. wikipedia.org
The generally accepted mechanism for cobalt-catalyzed hydroformylation, known as the Heck-Breslow mechanism, involves a series of steps with cobalt in the +1 oxidation state throughout the main catalytic cycle. ntu.ac.uk The active catalytic species is typically cobalt tetracarbonyl hydride (HCo(CO)₄). wikipedia.org
The catalytic cycle can be summarized as follows:
CO Dissociation and Alkene Coordination: The cycle begins with the dissociation of a CO ligand from HCo(CO)₄ to generate a 16-electron species, which then coordinates to the alkene. wikipedia.org
Hydride Migration (Insertion): The coordinated alkene inserts into the Co-H bond, forming an alkylcobalt tricarbonyl intermediate. This step determines the regioselectivity of the reaction, leading to either a linear or a branched alkyl group. ntu.ac.uk
CO Coordination: Another molecule of CO coordinates to the cobalt center to form an 18-electron alkylcobalt tetracarbonyl complex. wikipedia.org
Migratory Insertion of CO: The alkyl group migrates to a coordinated CO ligand, forming an acylcobalt complex. wikipedia.org
Oxidative Addition of H₂: Molecular hydrogen undergoes oxidative addition to the cobalt center. rsc.org
Reductive Elimination: The final step is the reductive elimination of the aldehyde product, regenerating the cobalt hydride catalyst. wikipedia.org
The use of phosphine (B1218219) ligands can modify the catalyst, leading to improved selectivity for the linear aldehyde product. ntu.ac.ukrsc.org However, these modified systems may require slightly higher temperatures and can sometimes lead to increased hydrogenation of the alkene as a side reaction. ntu.ac.uk
C-H Activation and Functionalization
Cobalt-catalyzed C-H activation has become a prominent strategy for the direct functionalization of otherwise inert C-H bonds, offering an atom-economical approach to the synthesis of complex organic molecules. researchgate.netsemanticscholar.orgbeilstein-journals.org Cobalt catalysts, including those generated from Co(II) sources, can mediate a variety of C-H functionalization reactions, such as alkylation, alkenylation, and arylation. elsevierpure.com
These transformations often employ a directing group on the substrate to guide the catalyst to a specific C-H bond, ensuring high regioselectivity. researchgate.net The mechanism of cobalt-catalyzed C-H activation can proceed through different pathways depending on the oxidation state of the active cobalt species.
With high-valent cobalt catalysts, a common pathway involves a concerted metalation-deprotonation (CMD) mechanism. beilstein-journals.org In this process, a Co(III) species, for example, interacts with the C-H bond, leading to the formation of a cobaltacycle intermediate and the release of a proton. This intermediate can then react with a coupling partner, followed by reductive elimination to yield the functionalized product and regenerate the active Co(III) catalyst.
Low-valent cobalt catalysts, on the other hand, can activate C-H bonds through oxidative addition. beilstein-journals.org A Co(I) species, for instance, can insert into a C-H bond to form a Co(III)-hydrido intermediate. This is then followed by reaction with a coupling partner and reductive elimination.
Cobalt-catalyzed C-H functionalization has been successfully applied to a wide range of substrates and coupling partners, demonstrating its versatility in organic synthesis. semanticscholar.orgchemrxiv.org
Oxidation Reactions
Cobalt compounds are well-known catalysts for a variety of oxidation reactions, owing to their ability to readily access multiple oxidation states. While specific studies focusing solely on cobalt bis(dimethylhexanoate) are not detailed in the provided search results, the general principles of cobalt-catalyzed oxidation are applicable.
Cobalt complexes can catalyze the oxidation of various organic substrates, including hydrocarbons and alcohols. researchgate.net For instance, in the oxidation of arylalkanes, cobalt-based catalysts can facilitate the conversion of C-H bonds to C-O bonds. researchgate.net
The mechanism of these reactions often involves radical pathways. A Co(II) species can be oxidized to Co(III) by an oxidant. The Co(III) species can then abstract a hydrogen atom from the substrate to generate a carbon-centered radical. This radical can then react with oxygen or another oxygen source to form a peroxy radical, which can subsequently be converted to the final oxidized product (e.g., an alcohol, ketone, or carboxylic acid). The cobalt catalyst is regenerated in the process, allowing for a catalytic cycle.
In some cases, non-radical pathways may also be operative. For example, in Wacker-type oxidations of olefins, a cobalt precatalyst can be involved in a cycle that leads to the formation of a ketone. nih.gov The electronic structure of the cobalt center and the nature of the ligands play a crucial role in determining the catalytic activity and selectivity of the oxidation reaction. nih.gov
Identification and Characterization of Catalytic Intermediates
Understanding the transient species formed during a catalytic cycle is fundamental to optimizing reaction conditions and developing new catalysts. For cobalt-catalyzed reactions, a combination of spectroscopic and kinetic methods is employed to elucidate reaction pathways.
Spectroscopic techniques provide invaluable snapshots of the catalyst's state and its interaction with substrates throughout a reaction. Electron Paramagnetic Resonance (EPR) spectroscopy is particularly useful for studying cobalt(II) species, which are paramagnetic, while techniques like Cyclic Voltammetry (CV) can identify and characterize different oxidation states, such as the Co(I), Co(II), and Co(III) states that are often involved in redox catalysis. nsf.govrsc.org
In many cobalt-catalyzed C-H functionalization reactions, the mechanism can be complex, involving pathways like single electron transfer (SET) or concerted metalation-deprotonation (CMD). rsc.org Spectroscopic studies, in conjunction with theoretical calculations, have been used to distinguish between these possibilities. For instance, in certain cobalt-catalyzed alkoxylation reactions, EPR data and inhibition experiments using radical traps like TEMPO have provided strong evidence for an SET mechanism. rsc.org
A concrete example of trapping a catalytic intermediate comes from studies of aldehyde deformylation by cobalt-dioxygen adducts. In a reaction between a cobalt(III)-peroxo complex and an aldehyde, a key cobalt(III)-peroxyhemiacetal intermediate was successfully trapped and characterized using methods such as Cryospray Ionization Mass Spectrometry (CSI-MS) and Infrared Ion Photodissociation (IRPD) spectroscopy. nih.gov Isotope labeling experiments further confirmed the structure and formation pathway of this intermediate, providing direct insight into the catalytic cycle. nih.gov
Table 1: Spectroscopic Techniques for Probing Cobalt Catalytic Intermediates
| Spectroscopic Technique | Information Provided | Relevant Cobalt Species/States |
|---|---|---|
| Electron Paramagnetic Resonance (EPR) | Detects and characterizes paramagnetic species. | Co(II), radical intermediates. rsc.org |
| Cyclic Voltammetry (CV) | Probes redox potentials and identifies accessible oxidation states. | Co(I)/Co(II), Co(II)/Co(III) redox cycles. nsf.gov |
| Mass Spectrometry (CSI-MS, ESI-MS) | Identifies the mass-to-charge ratio of transient species. | Catalyst-substrate adducts, intermediates. nih.gov |
| Infrared (IR) Spectroscopy | Characterizes functional groups and bonding within intermediates. | Carbonyls, peroxo-adducts. nih.gov |
| Nuclear Magnetic Resonance (NMR) | Provides structural information on diamagnetic species. | Diamagnetic Co(I) or Co(III) complexes. |
Kinetic studies are essential for validating proposed catalytic mechanisms. By systematically varying the concentrations of the catalyst, substrate, and other reagents and observing the effect on the reaction rate, a rate law can be determined. This mathematical expression provides powerful insights into the composition of the rate-determining step. For example, kinetic investigations into the hydrogenation of fumaric and maleic acids by a cobaloxime catalyst (a model for Vitamin B12) revealed the influence of catalyst, substrate, and base concentrations on the reaction rate. ias.ac.in
In cobalt-catalyzed cross-coupling reactions, kinetic experiments can help differentiate between various mechanistic proposals. A Hammett study, which correlates reaction rates for a series of substituted substrates with the electronic properties of the substituents, was employed to probe the mechanism of a Co(I)-catalyzed amination of aryl halides. The results of this study were consistent with a closed-shell mechanism involving nucleophilic attack, rather than a radical-based pathway. rsc.org Similarly, in the redox catalysis of benzyl (B1604629) bromide reduction by a Co(I) complex, electroanalytical techniques were used to derive second-order rate constants, supporting an outer-sphere electron-transfer mechanism. nsf.gov
Table 2: Representative Kinetic Data from Cobalt Catalysis Studies
| Reaction Type | Kinetic Method | Key Finding |
|---|---|---|
| Hydrogenation | Monitoring H₂ uptake | Rate dependence on catalyst, substrate, and base concentration established. ias.ac.in |
| Aryl Amination | Hammett Plot Analysis | Linear free-energy relationship supported a closed-shell nucleophilic mechanism. rsc.org |
| Redox Catalysis | Electroanalytical Techniques | Second-order rate constants calculated, validating an outer-sphere electron transfer. nsf.gov |
| CO Oxidation | Arrhenius Plot | Apparent activation energies determined, ranging from 42.3–64.8 kJ mol⁻¹. researchgate.net |
Role of Solvents and Additives in Catalytic Efficiency and Selectivity
The reaction environment, dictated by the choice of solvent and the presence of additives, can profoundly impact the outcome of a cobalt-catalyzed transformation. Solvents can influence catalyst solubility, stabilize transition states, and in some cases, alter the equilibrium of substrate forms. For instance, in the amine-catalyzed isomerization of D-fructose, the choice of solvent was found to significantly alter the tautomeric distribution of the sugar. rwth-aachen.de Aprotic solvents like DMF and DMSO favored the furanose tautomer, which led to higher selectivity for the desired product, D-allulose, compared to reactions in protic solvents like water or methanol. rwth-aachen.de
Additives, such as axial bases in cobaloxime-catalyzed hydrogenations, can modify the electronic and steric properties of the active catalyst. Studies have shown that the activity of the cobalt catalyst is sensitive to the nature of the axial base, with dialkylamines conferring the maximum activity. ias.ac.in In other systems, additives can act as promoters or co-catalysts. The addition of noble metals like platinum or ruthenium as promoters to cobalt catalysts has been shown to enhance activity and selectivity in the synthesis of acetaldehyde (B116499) dimethyl acetal (B89532) from syngas and methanol. rsc.org The choice of support material, such as alumina (B75360) or ceria, also plays a critical role by influencing the dispersion and reducibility of the active cobalt species. rsc.orgnih.gov
Enantioselective Cobalt Catalysis
Achieving high levels of stereocontrol is a primary goal in modern synthetic chemistry. Enantioselective cobalt catalysis utilizes chiral ligands to create an asymmetric environment around the metal center, thereby directing the formation of one enantiomer of the product over the other.
The rational design of chiral ligands is central to the success of asymmetric catalysis. A foundational concept in ligand design is the use of C₂-symmetry, which reduces the number of possible diastereomeric transition states, often simplifying the stereochemical outcome and leading to higher enantioselectivity. researchgate.net Privileged ligand scaffolds, which are effective across a range of reactions, are highly sought after. Examples include diphosphines like BINAP and bis(oxazoline) ligands. researchgate.netnih.gov
More recently, nonsymmetrical and modular ligands have gained prominence, as they allow for fine-tuning of both steric and electronic properties. researchgate.netnih.gov P,N-ligands, such as PHOX (phosphinooxazolines), combine a soft phosphine donor with a hard oxazoline (B21484) nitrogen donor, creating a unique electronic environment at the metal center that has proven effective in many transformations, including asymmetric hydrogenations. nih.gov The modular nature of these ligands allows different components to be varied independently to optimize performance for a specific reaction. nih.gov Other important classes of ligands used in cobalt catalysis include those based on N-heterocyclic carbenes (NHCs) and salen derivatives.
Table 3: Major Classes of Chiral Ligands for Asymmetric Catalysis
| Ligand Class | Key Feature(s) | Example(s) |
|---|---|---|
| C₂-Symmetric Diphosphines | C₂ axis of symmetry, rigid backbone. | BINAP, DIPAMP. researchgate.net |
| Bis(oxazolines) | C₂-symmetric, readily synthesized from chiral amino alcohols. | Box, PyBox. |
| P,N-Ligands | Nonsymmetrical, combine hard and soft donors. | PHOX (Phosphinooxazolines). nih.gov |
| Salen Ligands | Tetradentate Schiff bases, planar coordination. | Chiral salen derivatives. |
| N-Heterocyclic Carbenes (NHCs) | Strong σ-donors, sterically tunable. | Chiral imidazolium-derived NHCs. |
Stereocontrol arises from the energetic differentiation of diastereomeric transition states leading to the enantiomeric products. The chiral ligand imposes a rigid and well-defined three-dimensional structure on the catalytic complex. When the substrate coordinates to the cobalt center, it experiences steric and electronic interactions with the chiral ligand framework. These interactions favor one orientation of the substrate over others, which ultimately directs the stereochemical outcome of the reaction. acs.org
For example, atropoisomeric bidentate ligands like BINAP create a rigid asymmetric pocket around the metal. acs.org The restricted rotation around the aryl-aryl bond generates a stable chiral environment that substrates can sense upon coordination. acs.org Computational studies, particularly using Density Functional Theory (DFT), have become indispensable for understanding the origins of stereoselectivity. nih.govacs.org These studies can model the transition states for the formation of both enantiomers and identify the key noncovalent interactions (e.g., C-H···π, π-π stacking) between the ligand and the substrate that are responsible for stabilizing the favored pathway. nih.gov By providing a molecular-level picture of the stereocontrolling event, these mechanistic insights guide the further development of more effective chiral catalysts. nih.govnih.gov
Applications in Materials Science As Precursors
Thin Film Deposition Technologies
The molecular structure and properties of Cobalt bis(dimethylhexanoate) make it highly suitable for various vapor deposition methods used in semiconductor manufacturing and nanotechnology.
Atomic Layer Deposition (ALD) is a thin-film deposition technique based on sequential, self-limiting surface reactions. Cobalt bis(dimethylhexanoate) serves as an effective cobalt source in ALD processes due to its distinct reaction with various co-reactants.
For the deposition of cobalt oxide (Co₃O₄) films, Co(dmh)₂ is pulsed into the reaction chamber and chemisorbs onto the substrate surface. A subsequent pulse of a strong oxidizing agent, typically ozone (O₃), reacts with the adsorbed precursor layer to form a layer of cobalt oxide and volatile byproducts. The self-limiting nature of each half-reaction allows for atomic-level control over film thickness and ensures exceptional conformality on complex, high-aspect-ratio structures.
For the deposition of pure metallic cobalt (Co) films, a reducing co-reactant is required. Plasma-enhanced ALD (PEALD) using ammonia (B1221849) (NH₃) or hydrogen (H₂) plasma is commonly employed. The energetic plasma species are highly effective at removing the dimethylhexanoate ligands without oxidizing the cobalt metal center, resulting in high-purity metallic films at relatively low temperatures.
The table below summarizes typical process parameters for ALD using Cobalt bis(dimethylhexanoate).
| Target Film | Co-reactant | Substrate Temperature (°C) | Precursor Temperature (°C) | Growth Per Cycle (Å/cycle) | References |
|---|---|---|---|---|---|
| Cobalt Oxide (Co₃O₄) | Ozone (O₃) | 150 - 250 | 120 - 140 | 0.3 - 0.5 | |
| Metallic Cobalt (Co) | Ammonia (NH₃) Plasma | 100 - 200 | 120 - 140 | 0.4 - 0.6 |
In Metal-Organic Chemical Vapor Deposition (MOCVD), the precursor and reactant gases are introduced into the reaction chamber simultaneously, leading to higher deposition rates compared to ALD. Cobalt bis(dimethylhexanoate) is a viable precursor for MOCVD due to its thermal decomposition characteristics. When heated on the substrate surface, it decomposes to form cobalt or cobalt-containing films. The process can be tailored to produce different materials; for instance, using a silane (B1218182) co-reactant can lead to the formation of cobalt silicide films, which are important in microelectronics for forming contacts. The film's properties, such as crystallinity and composition, are highly dependent on MOCVD process parameters like substrate temperature, chamber pressure, and the ratio of precursor to reactant gas flows.
Plasma-Enhanced (PE) techniques, particularly Plasma-Enhanced ALD (PEALD), offer distinct advantages over thermal processes when using Cobalt bis(dimethylhexanoate). The primary benefit is the ability to deposit high-quality films at significantly lower temperatures. The high reactivity of plasma radicals (e.g., H·, NH·) facilitates the complete removal of the bulky dimethylhexanoate ligands from the surface. This is crucial for depositing pure metallic cobalt, as thermal decomposition at low temperatures can be incomplete, leading to carbon and oxygen impurities. The plasma-based process breaks the Co-O bonds within the ligand structure and promotes the formation of volatile byproducts, resulting in films with lower resistivity and higher purity compared to those grown by thermal methods at similar temperatures.
The table below provides a comparison between thermal and plasma-enhanced ALD for metallic cobalt deposition.
| Parameter | Thermal ALD (using H₂) | Plasma-Enhanced ALD (using H₂/NH₃ Plasma) | Reference |
|---|---|---|---|
| Deposition Temperature | >300 °C (often required for efficient reaction) | 100 - 250 °C | |
| Film Purity | Higher risk of carbon/oxygen impurities from incomplete ligand removal | High purity (>95 at. % Co) | |
| Film Resistivity | Higher due to impurities | Lower, approaching bulk Co values |
Mechanistic Studies of Deposition Processes
Understanding the underlying chemical reactions during film growth is essential for optimizing deposition processes and achieving desired material properties.
In-depth studies have elucidated the surface reaction mechanism for the ALD of cobalt using Cobalt bis(dimethylhexanoate). The process begins with a hydroxylated (-OH) substrate (e.g., SiO₂).
Precursor Pulse: During the Co(dmh)₂ pulse, a precursor molecule adsorbs onto the surface. A ligand exchange reaction occurs where one of the dimethylhexanoate ligands reacts with a surface hydroxyl group. This forms a new covalent bond between the cobalt atom and the surface oxygen, while releasing a volatile dimethylhexanoic acid molecule as a byproduct.
Surface-OH + Co(dmh)₂ → Surface-O-Co(dmh) + dmh-H
Self-Limitation: This reaction is self-limiting. Once the available surface sites are occupied, further reaction is inhibited by the steric hindrance of the remaining bulky dimethylhexanoate ligand attached to the now-tethered cobalt atom. This ensures that only a monolayer of the precursor is adsorbed.
Co-reactant Pulse: A subsequent pulse of a co-reactant (e.g., ozone or plasma) removes the remaining dimethylhexanoate ligand, regenerates active sites for the next cycle, and completes the formation of the material layer (e.g., Co₃O₄ or Co).
Real-time, or in-situ, characterization techniques are invaluable for verifying the proposed reaction mechanisms.
Quartz Crystal Microbalance (QCM): QCM is used to monitor the mass change on the substrate during each ALD half-cycle. For the Co(dmh)₂ precursor, QCM data show a distinct mass gain during the precursor pulse, which then saturates, confirming the self-limiting nature of the adsorption. A subsequent mass change (gain for oxidation, loss for reduction) is observed during the co-reactant pulse. The net mass gain per cycle allows for precise calculation of the Growth Per Cycle (GPC).
Fourier-Transform Infrared Spectroscopy (FTIR): In-situ FTIR spectroscopy provides direct insight into the chemical species on the surface. During the Co(dmh)₂ pulse, scientists can observe the disappearance of the O-H stretching band and the appearance of vibrational bands corresponding to the adsorbed dimethylhexanoate ligand. During the subsequent co-reactant pulse, these ligand-related bands are removed, confirming the cleaning of the surface and completion of the reaction cycle. These techniques provide direct experimental evidence that validates the ligand exchange mechanism and the self-limiting behavior critical to the ALD process.
Control over Film Properties
There is no available data detailing the use of Cobalt bis(dimethylhexanoate) as a precursor for depositing thin films. Consequently, information regarding its influence on the crystallinity, morphology, or the control of oxidation states in the resulting films is not documented in the reviewed sources.
Crystallinity and Morphology of Deposited Films
No studies were identified that utilized Cobalt bis(dimethylhexanoate) for film deposition. Therefore, there are no research findings on how this specific precursor affects the crystal structure or surface morphology of deposited materials.
Nanomaterial Synthesis
While the synthesis of cobalt-based nanoparticles from various other precursors is a well-documented field, there is a lack of information regarding the specific use of Cobalt bis(dimethylhexanoate) for this purpose.
Use as Precursors for Cobalt-Based Nanoparticles
While general information exists for other cobalt compounds, such as cobalt acetylacetonates, cobalt amidinates, and cobalt(II) acetate (B1210297), which are commonly used as precursors in materials science, the strict focus on Cobalt bis(dimethylhexanoate) as per the request cannot be fulfilled based on currently available information.
Advanced Electrochemical Studies
Redox Potentials and Electron Transfer Kinetics
There is no available data on the redox potentials or electron transfer kinetics for Cobalt bis(dimethylhexanoate). This information, which is fundamental to understanding the electrochemical behavior of a compound, would typically be determined using techniques like cyclic voltammetry. Such studies would reveal the potentials at which the cobalt center undergoes oxidation and reduction and provide insights into the speed of these electron transfer processes. Without experimental data, any discussion on this topic would be purely speculative.
Electrocatalytic Applications (e.g., Oxygen Evolution Reaction, Oxygen Reduction Reaction, Hydrogen Evolution)
While various cobalt complexes are extensively studied for their catalytic activity in important electrochemical reactions, there is no specific research demonstrating the use of Cobalt bis(dimethylhexanoate) as an electrocatalyst. mdpi.com The Oxygen Evolution Reaction (OER), Oxygen Reduction Reaction (ORR), and Hydrogen Evolution Reaction (HER) are critical for renewable energy technologies, and the development of efficient catalysts from earth-abundant metals like cobalt is a significant research goal. mdpi.comnih.gov
Numerous studies have explored other cobalt-containing materials, such as oxides, chalcogenides, and coordination complexes with different ligands, for these applications. mdpi.com These studies often involve detailed analysis of catalytic performance, including overpotential, Tafel slopes, and Faradaic efficiency. However, no such performance data or even preliminary investigations have been published for Cobalt bis(dimethylhexanoate).
Investigation of Electrochemical Mechanisms
A thorough investigation of the electrochemical mechanisms of Cobalt bis(dimethylhexanoate) would require dedicated experimental and computational studies. These would aim to elucidate the step-by-step processes involved in its redox reactions and any potential catalytic cycles. Techniques such as in-situ spectroscopy and computational modeling are often employed to understand the structural changes and intermediate species that form during electrochemical processes. As there is no primary research available on the electrochemistry of Cobalt bis(dimethylhexanoate), no information on its reaction mechanisms can be provided.
Future Directions and Research Challenges
Development of Next-Generation Cobalt Catalysts
The development of next-generation cobalt catalysts derived from or inspired by Cobalt bis(dimethylhexanoate) is a primary area of future research. A significant focus is on enhancing catalytic activity, selectivity, and stability. One promising avenue is the synthesis of novel cobalt complexes with tailored ligand environments. For instance, the use of bis(imino)pyridine frameworks with specific steric and electronic substituents has been shown to influence the performance of cobalt catalysts in polymerization reactions. By systematically modifying the ligand architecture around the cobalt center, it is possible to fine-tune the catalyst's properties to achieve higher efficiency and produce polymers with desired characteristics, such as high molecular weight and specific microstructures.
Another area of development is the exploration of cobalt-based nanoparticles as catalysts. Cobalt nanoparticles (CoNPs) offer a high surface-area-to-volume ratio, which can lead to enhanced catalytic activity. Research is ongoing to control the size, morphology, and surface chemistry of CoNPs to optimize their catalytic performance in various reactions. Green synthesis methods for CoNPs are also being investigated to create more environmentally friendly catalytic systems.
The development of air-stable cobalt catalysts is also a significant goal, as it simplifies handling and reduces the cost of catalytic processes. For example, catalyst systems composed of simple and readily available cobalt(II) salts, analogous to Cobalt bis(dimethylhexanoate), in combination with well-defined ligands have been shown to be effective for reactions like the hydrosilylation of olefins under aerobic conditions. Future work will likely focus on expanding the scope of such user-friendly catalyst systems.
Integration of Computational and Experimental Approaches
The integration of computational modeling with experimental studies is poised to accelerate the discovery and optimization of cobalt catalysts. Density Functional Theory (DFT) has emerged as a powerful tool for investigating the structures, properties, and reaction mechanisms of cobalt complexes. nih.gov Computational studies can provide valuable insights into the electronic structure of catalyst intermediates, helping to elucidate reaction pathways and identify rate-determining steps. nih.govnih.gov
For example, computational modeling has been used to study the redox non-innocence of ligands in cobalt-catalyzed reactions, providing a deeper understanding of the role of the ligand in the catalytic cycle. nih.gov Furthermore, theoretical calculations can predict the spectroscopic properties of cobalt complexes, such as NMR chemical shifts, which can aid in the characterization of new catalysts. nih.gov
The synergy between theory and experiment is crucial. Computational predictions can guide the design of new ligands and catalysts with improved properties, which can then be synthesized and tested experimentally. Conversely, experimental results can be used to validate and refine computational models, leading to more accurate predictions. This iterative process of computational design and experimental verification is expected to be a key driver of innovation in the field of cobalt catalysis.
Expansion into Novel Reaction Pathways and Material Architectures
While cobalt catalysts are well-established in certain industrial processes, there is significant potential to expand their application to a wider range of chemical transformations. Research is actively exploring the use of cobalt catalysts, including those based on carboxylate precursors like Cobalt bis(dimethylhexanoate), in novel reaction pathways. This includes their use in asymmetric catalysis, where the goal is to produce chiral molecules with high enantioselectivity. For example, cobalt complexes with chiral ligands are being investigated for their potential in asymmetric Henry reactions.
In the realm of polymer chemistry, novel cobalt complexes are being developed for the polymerization of various monomers beyond traditional olefins. nih.govmdpi.com For instance, cobalt diphenylphosphine (B32561) complexes have been synthesized and studied for the polymerization of 1,3-butadiene, demonstrating that the ligand environment can be used to control the stereoselectivity of the polymerization. nih.govmdpi.com
Furthermore, there is growing interest in the use of cobalt compounds, including potentially Cobalt bis(dimethylhexanoate), as precursors for the synthesis of advanced materials. This includes the development of novel coordination polymers and metal-organic frameworks (MOFs) with unique structural topologies and functional properties. nih.gov These materials have potential applications in areas such as gas storage, separation, and catalysis. The synthesis of functionalized, dispersible carbon-coated cobalt nanoparticles is another area of interest, with potential applications in biomedicine. researchgate.net The ability to tailor the properties of these materials by carefully selecting the cobalt precursor and reaction conditions opens up exciting possibilities for the creation of new functional materials with customized properties.
Q & A
Q. Methodological Answer :
- XPS : Confirm oxidation state (Co 2p₃/₂ peaks at ~781 eV for Co(II)) and ligand integrity (C 1s peaks for carboxylate groups) .
- SEM-EDX : Map elemental distribution to verify homogeneous dispersion on support matrices (e.g., SiO₂).
- FT-IR : Identify carboxylate stretching frequencies (ν(COO⁻) ~1550–1650 cm⁻¹) to detect ligand coordination shifts during catalysis .
Advanced: How can systematic reviews address contradictions in reported mechanistic pathways for cobalt bis(dimethylhexanoate)-mediated reactions?
Q. Methodological Answer :
- Literature Synthesis : Follow PRISMA guidelines to collate studies, emphasizing variables like substrate scope, solvent, and Co/ligand ratios .
- Controlled Replication : Reproduce divergent experiments under standardized conditions (e.g., fixed O₂ pressure in oxidations).
- Computational Modeling : Use DFT calculations (e.g., Gaussian 09) to compare proposed transition states. For example, radical vs. non-radical pathways in alkene epoxidation can be distinguished via spin density maps .
Basic: What precautions are necessary to ensure reproducibility in kinetic studies of cobalt bis(dimethylhexanoate)?
Q. Methodological Answer :
- Oxygen Exclusion : Use Schlenk lines or gloveboxes to prevent Co(II) oxidation to Co(III), which alters reaction rates .
- Stoichiometric Calibration : Standardize substrate-to-catalyst ratios (e.g., 100:1) to minimize side reactions.
- Temperature Control : Equip reactors with precision thermocouples (±0.1°C) to maintain consistent kinetic conditions .
Advanced: How can in situ spectroscopic methods elucidate transient intermediates in cobalt bis(dimethylhexanoate) catalytic cycles?
Q. Methodological Answer :
- Raman Spectroscopy : Detect peroxo intermediates (O-O stretches ~800–900 cm⁻¹) during O₂ activation .
- Stopped-Flow UV-Vis : Capture millisecond-scale intermediates (e.g., Co-peroxo complexes) by mixing Co catalyst with oxidants in a flow cell.
- EPR Spin Trapping : Use TEMPO or DMPO to stabilize and identify radical intermediates, confirming/refuting proposed mechanisms .
Advanced: What strategies mitigate ligand degradation during long-term catalytic runs with cobalt bis(dimethylhexanoate)?
Q. Methodological Answer :
- Ligand Stabilization : Introduce electron-withdrawing groups (e.g., -CF₃) to the carboxylate backbone, reducing radical-induced degradation. Confirm via GC-MS analysis of reaction supernatants .
- Continuous Flow Systems : Minimize residence time at high temperatures, preserving ligand integrity.
- In Situ Regeneration : Add stoichiometric amounts of dimethylhexanoic acid to replenish lost ligands, monitored by real-time pH and conductivity sensors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
